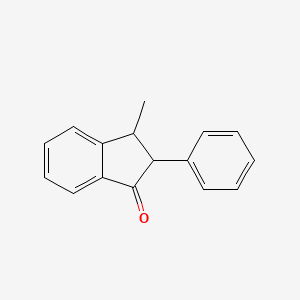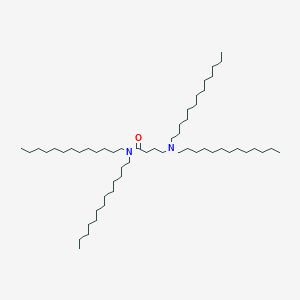
4-(Ditridecylamino)-N,N-ditridecylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ditridecylamino)-N,N-ditridecylbutanamide is a complex organic compound characterized by its long-chain alkyl groups and amide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ditridecylamino)-N,N-ditridecylbutanamide typically involves the reaction of ditridecylamine with a suitable butanoyl chloride derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Ditridecylamino)-N,N-ditridecylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The long alkyl chains can participate in substitution reactions, particularly with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
4-(Ditridecylamino)-N,N-ditridecylbutanamide has several applications in scientific research:
Chemistry: It is used as a surfactant or emulsifying agent due to its amphiphilic nature.
Biology: The compound can be employed in studies involving membrane interactions and lipid bilayer formation.
Industry: It is used in the formulation of lubricants and anti-wear additives in the automotive and machinery sectors.
Mechanism of Action
The mechanism of action of 4-(Ditridecylamino)-N,N-ditridecylbutanamide involves its interaction with lipid membranes and proteins. The long alkyl chains allow the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.
Comparison with Similar Compounds
Similar Compounds
Ditridecylamine: A precursor in the synthesis of 4-(Ditridecylamino)-N,N-ditridecylbutanamide, used in similar applications.
N,N-Ditridecylbutanamide: Lacks the amino functionality but shares similar structural properties.
Long-chain fatty amides: Compounds with similar long alkyl chains but different functional groups.
Uniqueness
This compound is unique due to its combination of long alkyl chains and amide functionality, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.
Properties
CAS No. |
62746-33-2 |
|---|---|
Molecular Formula |
C56H114N2O |
Molecular Weight |
831.5 g/mol |
IUPAC Name |
4-[di(tridecyl)amino]-N,N-di(tridecyl)butanamide |
InChI |
InChI=1S/C56H114N2O/c1-5-9-13-17-21-25-29-33-37-41-45-51-57(52-46-42-38-34-30-26-22-18-14-10-6-2)53-49-50-56(59)58(54-47-43-39-35-31-27-23-19-15-11-7-3)55-48-44-40-36-32-28-24-20-16-12-8-4/h5-55H2,1-4H3 |
InChI Key |
PGYKTQJSZUTKIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCN(CCCCCCCCCCCCC)CCCC(=O)N(CCCCCCCCCCCCC)CCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propen-1-one, 1-[2-(acetyloxy)-4-methoxyphenyl]-3-phenyl-](/img/structure/B14519019.png)
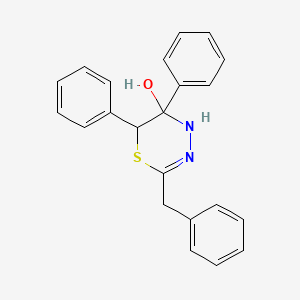
![4,4'-(Butane-1,4-diyl)bis[2,2,6,6-tetramethyl-1-(octyloxy)piperidine]](/img/structure/B14519036.png)
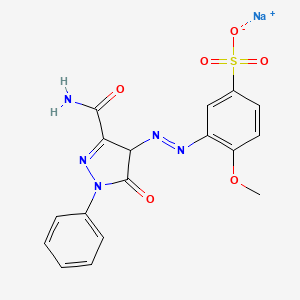
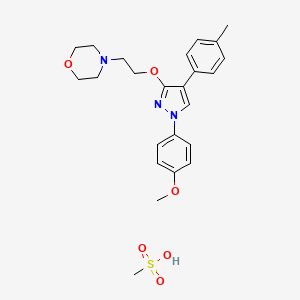

![4-[(2,4-Dinitrophenyl)sulfanyl]-6-methylpyrimidin-2(1H)-one](/img/structure/B14519051.png)
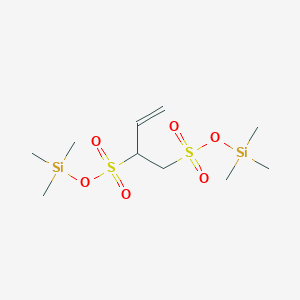
![2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]benzoic acid](/img/structure/B14519055.png)
![4-[1,2-Dibromo-2-(4-undecylphenyl)ethyl]benzonitrile](/img/structure/B14519070.png)

![3-[(Dimethylamino)methylidene]-5-methyloxolan-2-one](/img/structure/B14519075.png)

